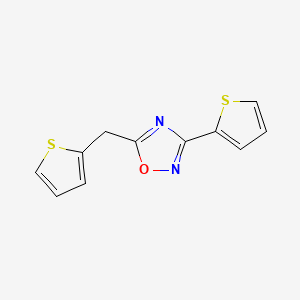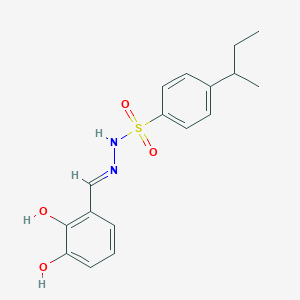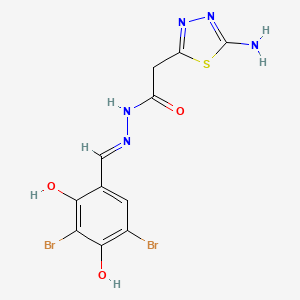
1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide, also known as MP-10, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. MP-10 is a member of the piperidinecarboxamide family and has been shown to have significant effects on the central nervous system.
Mechanism of Action
The exact mechanism of action of 1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide is not fully understood, but it is thought to act as a selective agonist of the mu-opioid receptor. This receptor is involved in the regulation of pain, reward, and addiction, and is the target of many opioid drugs.
Biochemical and Physiological Effects:
1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide has been shown to have significant effects on the central nervous system, including analgesic, anxiolytic, and antidepressant effects. It has also been shown to reduce the rewarding effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction. 1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Advantages and Limitations for Lab Experiments
One advantage of 1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide is that it has been extensively studied in animal models, and its effects are well-characterized. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop more targeted therapies based on its effects.
Future Directions
There are several potential future directions for research on 1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide. One area of interest is the development of more targeted therapies based on its effects on the mu-opioid receptor. Another area of interest is the development of more effective treatments for addiction, which could potentially involve the use of 1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide in combination with other drugs. Finally, there is potential for the development of novel analgesics based on the anti-inflammatory effects of 1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide.
Synthesis Methods
The synthesis of 1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide involves a multi-step process that begins with the reaction of 3-methoxybenzaldehyde with 3-methoxypropylamine to form the corresponding imine. This imine is then reduced to the amine using sodium borohydride, followed by acylation with piperidine-3-carboxylic acid anhydride to form 1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide.
Scientific Research Applications
1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have significant effects on the central nervous system, including analgesic, anxiolytic, and antidepressant effects. 1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide has also been studied for its potential use as a treatment for addiction, with promising results in animal models.
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-N-(3-methoxypropyl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-23-10-4-9-19-18(22)15-7-8-17(21)20(13-15)12-14-5-3-6-16(11-14)24-2/h3,5-6,11,15H,4,7-10,12-13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAJZXRNNNLKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCC(=O)N(C1)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6040513.png)
![2-methoxy-6-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B6040519.png)

![4-ethoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B6040541.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-quinolin-3-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6040546.png)

![1-(2-methoxyphenyl)-N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6040557.png)
![ethyl 2,4-dimethyl-5-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)-1H-pyrrole-3-carboxylate](/img/structure/B6040563.png)
![1-({4-[(3-methoxy-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methyl)-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B6040569.png)
![(2E)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methyl-N-(tetrahydro-2-furanylmethyl)-2-butenamide](/img/structure/B6040576.png)


![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-methyl-2-(4-morpholinyl)propyl]benzamide](/img/structure/B6040592.png)
![N-{5-[4-(diethylamino)-2-methoxybenzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B6040599.png)